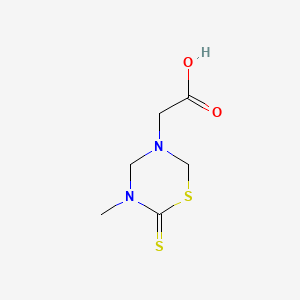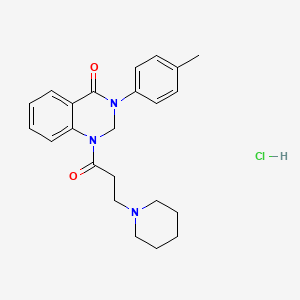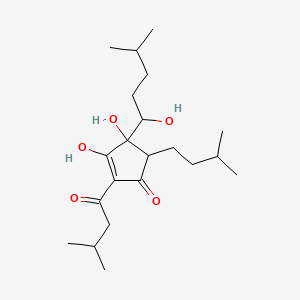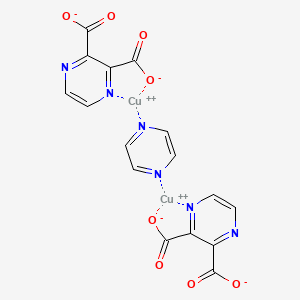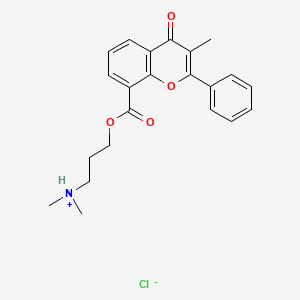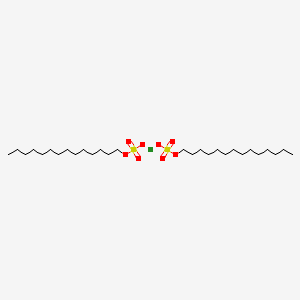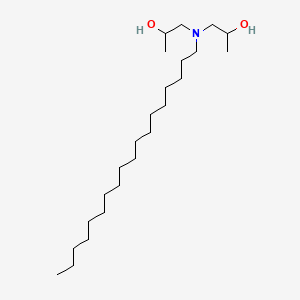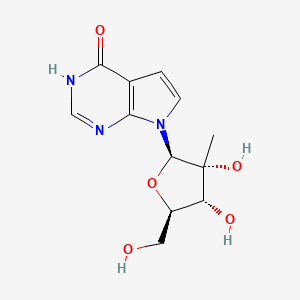
7-Deaza-2'-c-methylinosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Deaza-2’-c-methylinosine is a nucleoside analog known for its antiviral properties. It inhibits the replication of DNA and RNA, making it a valuable compound in the field of antiviral research. This compound has shown efficacy against various viruses, including Zika virus and West Nile virus .
Métodos De Preparación
The synthesis of 7-Deaza-2’-c-methylinosine involves several steps. One common method includes the use of protected nucleoside intermediates, which are then subjected to various chemical reactions to introduce the 7-deaza and 2’-c-methyl modifications. The reaction conditions typically involve the use of strong bases and specific solvents to achieve the desired modifications .
Industrial production methods for 7-Deaza-2’-c-methylinosine are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs.
Análisis De Reacciones Químicas
7-Deaza-2’-c-methylinosine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups .
Aplicaciones Científicas De Investigación
7-Deaza-2’-c-methylinosine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is employed in studies of nucleic acid metabolism and function, particularly in the context of viral replication.
Medicine: Its antiviral properties make it a candidate for the development of new antiviral drugs. .
Industry: In the pharmaceutical industry, 7-Deaza-2’-c-methylinosine is used in the development and testing of antiviral therapies.
Mecanismo De Acción
The primary mechanism of action for 7-Deaza-2’-c-methylinosine involves the inhibition of viral RNA-dependent RNA polymerase. By incorporating into the viral RNA, it disrupts the replication process, thereby reducing viral load and delaying disease progression. This mechanism has been validated in various in vitro and in vivo models .
Comparación Con Compuestos Similares
7-Deaza-2’-c-methylinosine is similar to other nucleoside analogs, such as:
- 2’-C-methylcytidine
- 7-deaza-2’-C-methyladenosine
- Ribavirin
- T-705
Compared to these compounds, 7-Deaza-2’-c-methylinosine has shown unique efficacy in certain viral models, particularly against Zika virus and West Nile virus. Its specific modifications at the 7-deaza and 2’-c-methyl positions contribute to its distinct antiviral activity .
Propiedades
Fórmula molecular |
C12H15N3O5 |
|---|---|
Peso molecular |
281.26 g/mol |
Nombre IUPAC |
7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H15N3O5/c1-12(19)8(17)7(4-16)20-11(12)15-3-2-6-9(15)13-5-14-10(6)18/h2-3,5,7-8,11,16-17,19H,4H2,1H3,(H,13,14,18)/t7-,8-,11-,12-/m1/s1 |
Clave InChI |
FBACBJBYARSDEH-GAJNKVMBSA-N |
SMILES isomérico |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC3=C2N=CNC3=O)CO)O)O |
SMILES canónico |
CC1(C(C(OC1N2C=CC3=C2N=CNC3=O)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[[2,4-diamino-6-[3-[2-chloroethyl(ethyl)amino]propylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B15343319.png)
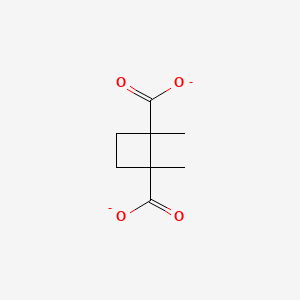

![2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B15343339.png)
